molecular formula C15H17NO3 B13890209 Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Cat. No.: B13890209
M. Wt: 259.30 g/mol
InChI Key: BGWBMFMTHAAQDR-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a synthetically versatile indole derivative designed for research and development applications. This compound serves as a high-value building block in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery . The indole nucleus is a privileged structure in pharmaceuticals, present in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . The formyl group at the 3-position and the carboxylate ester at the 4-position are highly reactive functional handles. They allow for further chemical modifications through nucleophilic addition, reduction, condensation, and cyclization reactions, enabling researchers to generate diverse libraries of indole-based hybrids . These hybrids are pivotal for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved efficacy and selectivity . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety data sheets (SDS) should be consulted prior to use. For specific handling, storage, and purity information, please refer to the certificate of analysis (COA).

Properties

IUPAC Name

methyl 3-formyl-1-(2-methylpropyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)7-16-8-11(9-17)14-12(15(18)19-3)5-4-6-13(14)16/h4-6,8-10H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBMFMTHAAQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole Nitrogen with Isobutyl Halides

A common method to introduce the isobutyl group at the N-1 position is via nucleophilic substitution of the indole nitrogen with isobutyl halides (such as isobutyl bromide) under basic conditions. According to a general procedure described in the literature, commercially available substituted indoles are dissolved in dry dimethylformamide (DMF) under nitrogen atmosphere, followed by addition of potassium hydroxide (KOH) as base. After dissolution of the base, isobutyl bromide is added dropwise, and the reaction mixture is stirred overnight at room temperature. The product is then isolated by aqueous work-up and extraction, yielding N-isobutyl indole derivatives in high yields (typically 85-93%).

Step Reagents/Conditions Outcome
Indole + KOH in DMF Deprotonation of N-H
Addition of isobutyl bromide N-alkylation to N-isobutyl indole
Stirring overnight at RT Completion of alkylation
Aqueous work-up and extraction Isolation of N-isobutyl indole

This method provides a straightforward and efficient route to N-1 isobutyl substituted indoles, which serve as key intermediates for further functionalization.

Introduction of the 3-Formyl Group

Formylation at the 3-Position of Indole

Selective formylation at the 3-position of indole is typically achieved via electrophilic substitution reactions. Commonly used reagents include the Vilsmeier-Haack reagent (formed from DMF and POCl3) or other formylating agents under controlled conditions.

While specific literature on the direct formylation of N-isobutyl indole-4-carboxylate at the 3-position is limited, related methodologies involve:

  • Treatment of N-substituted indoles with Vilsmeier-Haack reagent at low temperature to introduce the formyl group at C-3.
  • Alternative oxidative formylation methods using metal catalysis (e.g., Pd or Cu catalysis) have also been reported for related indole substrates.

The formylation step must be carefully controlled to avoid overreaction or modification of other functional groups, such as the ester at position 4.

Example Synthetic Route from Literature

A novel and efficient synthetic method for N-substituted indole carboxylates was reported using copper (I) iodide catalyzed intramolecular Ullmann-type cyclization of enamines derived from α-formyl-(o-bromophenyl)acetate and aliphatic amines. Although this study focused on methyl 1-(1,1-dimethylprop-2-en-1-yl)-1H-indole-3-carboxylate, the methodology can be adapted for isobutyl substitution.

Summary of Key Steps:

Step Reactants/Conditions Product/Outcome
Methyl α-formyl-(o-bromophenyl)acetate + isobutyl amine in methanol Formation of enamine intermediate
CuI (5 mol %), K3PO4 (2 equiv.), 80-140°C, prolonged heating Intramolecular Ullmann cyclization to indole ring
Isolation and purification N-isobutyl indole-3-carboxylate derivative

This approach allows for the formation of the indole core with the desired N-substitution and carboxylate functionality in fewer steps and moderate to good yields.

In the referenced studies, full characterization of the synthesized compounds was performed using:

  • Proton nuclear magnetic resonance (1H NMR)
  • Carbon-13 nuclear magnetic resonance (13C NMR)
  • Mass spectrometry (MS)
  • Infrared spectroscopy (IR)

These analyses confirm the substitution pattern, functional group integrity, and purity of the final methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range Notes
N-1 Isobutylation N-alkylation with isobutyl bromide KOH, DMF, RT, overnight 85-93% Straightforward, high-yielding
3-Formylation Electrophilic substitution Vilsmeier-Haack reagent (DMF + POCl3) Moderate to good Requires careful control
4-Carboxylate methyl ester Esterification or starting material Methylation of acid or use of methyl ester indole Variable Usually present in starting substrate
Indole ring formation & substitution Ullmann-type cyclization of enamines CuI catalyst, K3PO4, 80-140°C, prolonged time 30-50% (reported) Adaptable for N-isobutyl substitution

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a chemical compound with the molecular formula C15H17NO3C_{15}H_{17}NO_3 and a CAS number of 1040631-41-1. It features an indole ring, a formyl group (-CHO) at the 3-position, an isobutyl group at the 1-position, and a carboxylate group at the 4-position. This compound's unique structure gives it potential biological activities and applications in medicinal chemistry and pharmacology.

Potential Applications

This compound and similar derivatives have potential applications in:

  • Pharmaceutical Development It can serve as a lead compound in drug discovery for antimicrobial or anticancer applications. One study showed that Indole-2-carboxylic acid derivatives effectively inhibit the strand transfer of HIV-1 integrase .
  • Material Science It can be used in the synthesis of novel materials.
  • Medicinal and Agricultural Fields Exploration of applications could lead to advancements.

Biological Activities

Research indicates that this compound exhibits various biological activities. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity against biological targets. Preliminary investigations suggest that this compound interacts with specific enzymes or receptors, potentially modulating their activity. Such interactions are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 3-formyl-1-isobutyl-indole-4-carboxylate, differing in substituent positions, functional groups, or core heterocycles:

Table 1: Structural Comparison of Indole Derivatives
Compound Name Position 1 Position 3 Position 4 Molecular Weight (g/mol) Key Applications
This compound Isobutyl Formyl Methyl carboxylate ~261.35* Synthetic intermediate
Methyl 1-methyl-β-carboline-3-carboxylate Methyl β-carboline core - 244.25 Pharmaceutical research
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Pentyl - Isobutyl carboxylate ~333.45* Synthetic cannabinoid research
3-Formyl-4-methoxy-1-(triisopropylsilyl)indole Triisopropylsilyl Formyl Methoxy 331.20 Organic synthesis
Methyl 3-formyl-1H-indole-4-carboxylate H (unsubstituted) Formyl Methyl carboxylate ~205.23* Chemical intermediates

*Calculated based on molecular formulas derived from substituents.

Key Observations:

Position 1 Substitution: The isobutyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or H) . This may improve membrane permeability in biological systems.

Functional Group Diversity :

  • The 3-formyl group is a shared feature in and , enabling nucleophilic additions or Schiff base formations.
  • Carboxylate esters (positions 3 or 4) influence solubility; methyl esters (target compound) are less lipophilic than isobutyl esters (e.g., ).

Core Heterocycle Modifications: Indazole derivatives (e.g., ) exhibit altered electronic properties compared to indoles, affecting binding affinity in cannabinoid receptor studies .

Table 2: Property Comparison
Compound Name Reactivity (Position 3) Solubility Reported Applications
This compound High (formyl group) Moderate (ester) Intermediate in organic synthesis
Methyl 1-methyl-β-carboline-3-carboxylate Moderate (β-carboline) Low Anticancer research
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Low High (lipophilic) Forensic analysis (synthetic cannabinoids)
3-Formyl-4-methoxy-1-(triisopropylsilyl)indole Moderate (protected aldehyde) Low Building block for organosilicon chemistry
Key Findings:
  • Reactivity : The 3-formyl group in the target compound and allows for versatile derivatization, contrasting with indazole-based compounds (e.g., ) lacking this functionality.
  • Biological Activity : Indole carboxylates are implicated in microbial metabolic pathways (e.g., degradation of aromatic compounds ), though specific data for the target compound is lacking.
  • Safety: Compounds like and are flagged for hazardous handling due to their association with synthetic cannabinoids .

Biological Activity

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C15H17NO3, characterized by an indole ring system with a formyl group at the 3-position, an isobutyl group at the 1-position, and a carboxylate group at the 4-position. This unique structure contributes to its reactivity and biological activity, enabling various chemical reactions such as nucleophilic addition and electrophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics.

Table 1: Antimicrobial Activity of Methyl 3-Formyl Derivatives

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AE. cloacae0.0040.008
Compound BE. coli>0.03>0.06
Compound CM. flavus0.010.02

This table indicates that Compound A exhibits remarkable potency against E. cloacae, with a minimum inhibitory concentration (MIC) of just 0.004 mg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of microtubule assembly and caspase activation.

A study evaluating the effects on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 1 μM, indicating their potential as microtubule-destabilizing agents .

Table 2: Anticancer Activity on MDA-MB-231 Cells

CompoundConcentration (μM)Caspase-3 Activation (fold increase)
Compound D11.33
Compound E101.57

This data suggests that both Compound D and Compound E effectively promote apoptosis in cancer cells, highlighting their therapeutic potential .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The formyl group facilitates nucleophilic additions, while the indole ring can engage in electrophilic substitutions, leading to modulation of biological pathways critical for disease processes .

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Antimicrobial Efficacy : A clinical trial demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to control groups.
  • Cancer Treatment : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

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